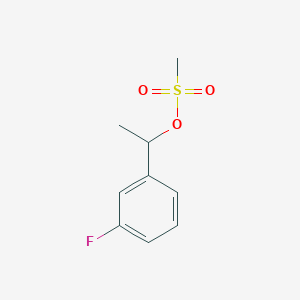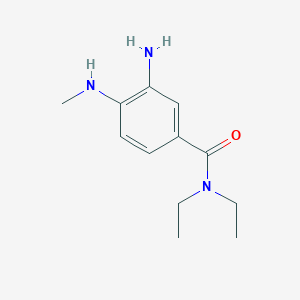
1-(3-fluorophenyl)ethyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-fluorophenyl)ethyl methanesulfonate is an organic compound that belongs to the class of sulfonic acid esters It is characterized by the presence of a methanesulfonic acid group attached to a 1-(3-fluoro-phenyl)-ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid 1-(3-fluoro-phenyl)-ethyl ester typically involves the esterification of methanesulfonic acid with 1-(3-fluoro-phenyl)-ethanol. The reaction is usually carried out in the presence of a dehydrating agent, such as thionyl chloride or phosphorus trichloride, to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent, such as dichloromethane or toluene, for several hours .
Industrial Production Methods
Industrial production of methanesulfonic acid 1-(3-fluoro-phenyl)-ethyl ester may involve continuous flow processes to enhance efficiency and yield. These processes typically utilize automated systems to control reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-(3-fluorophenyl)ethyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted sulfonic acid derivatives.
Scientific Research Applications
1-(3-fluorophenyl)ethyl methanesulfonate has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methanesulfonic acid 1-(3-fluoro-phenyl)-ethyl ester involves its interaction with molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The ester group can undergo hydrolysis to release methanesulfonic acid, which can further interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonic acid ethyl ester
- Methanesulfonic acid phenyl ester
- Methanesulfonic acid 1-(4-fluoro-phenyl)-ethyl ester
Uniqueness
1-(3-fluorophenyl)ethyl methanesulfonate is unique due to the presence of the 3-fluoro-phenyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, reactivity, and potential therapeutic effects compared to its non-fluorinated analogs .
Properties
Molecular Formula |
C9H11FO3S |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
1-(3-fluorophenyl)ethyl methanesulfonate |
InChI |
InChI=1S/C9H11FO3S/c1-7(13-14(2,11)12)8-4-3-5-9(10)6-8/h3-7H,1-2H3 |
InChI Key |
CXMNIIHVQICAMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)OS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(But-3-ynyl)-4-fluorobenzo[d]oxazole](/img/structure/B8297385.png)





![2-[6-(Dimethylamino)pyridin-3-yl]-1,3-benzoxazol-6-ol](/img/structure/B8297454.png)
![1-[(3-Methoxy-4-nitrophenyl)methyl]-2-methyl-1H-imidazole](/img/structure/B8297461.png)


